Cyclopropyl-1 Methyl-Ketone-d4
Description
Structural Characteristics and Isotopic Labeling
The compound’s structure consists of a cyclopropane ring (C₃H₄D) linked to a methyl ketone group (CD₃CO). The deuterium atoms are strategically positioned:
- 1-D1 labeling : One deuterium replaces a hydrogen atom on the cyclopropane ring.
- Methyl-D3 labeling : Three deuterium atoms replace all hydrogens on the methyl group adjacent to the carbonyl.
Key Structural Features
The isotopic substitution alters physicochemical properties, including bond vibrational frequencies and lipophilicity. For instance, the C–D bond’s lower zero-point energy increases the activation barrier for metabolic cleavage, a phenomenon termed the kinetic isotope effect (KIE) . This property is exploited in drug design to prolong the half-life of deuterated pharmaceuticals.
The SMILES notation for this compound is CC(=O)C1([2H])CC1, reflecting deuterium placement. Isotopic fidelity is critical, as unintended exchange with protic solvents or residual moisture can erude deuterium content.
Historical Context in Deuterated Organic Compound Research
The discovery of deuterium by Harold Urey in 1931 marked a paradigm shift in isotopic chemistry. Urey’s isolation of heavy hydrogen via distillation of liquid hydrogen earned him the 1934 Nobel Prize in Chemistry and laid the groundwork for deuterated compound synthesis. Early applications focused on isotopic tracing in reaction mechanisms, but the field expanded with the rise of deuterated pharmaceuticals in the 21st century.
Milestones in Deuterated Chemistry
Cyclopropyl-1-D1 methyl-D3 ketone emerged from advancements in Claisen condensation and enaminone synthesis . Traditional methods using deuterated dimethylformamide–dimethylacetal (DMF-DMA-d₁) faced challenges, such as isotopic exchange with methanol byproducts. Modern approaches employ deuterated formate esters (DCO₂Me) and KOt-Bu to achieve high isotopic fidelity.
The compound’s utility in studying aldehyde oxidase (AO) metabolism exemplifies its role in medicinal chemistry. AO-mediated oxidation, a common metabolic pathway for nitrogenous heterocycles, is mitigated by deuterium substitution at reactive α-positions. This application aligns with broader efforts to optimize drug candidates via strategic deuteration.
Properties
IUPAC Name |
2,2,2-trideuterio-1-(1-deuteriocyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFCNAITDHQFX-DUVDRHTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-1-D1 methyl-D3 ketone is a cyclopropane derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
Cyclopropyl-1-D1 methyl-D3 ketone is characterized by a cyclopropane ring with deuterated methyl groups. The synthesis of such compounds often involves complex organic reactions, including the use of transition metal catalysts for selective transformations. Recent methodologies have focused on optimizing yields while minimizing side reactions.
Biological Activity Overview
Cyclopropane derivatives, including cyclopropyl-1-D1 methyl-D3 ketone, exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that cyclopropane derivatives can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity and interaction with cellular signaling pathways.
- Antimicrobial Properties : These compounds have demonstrated efficacy against various bacterial strains, suggesting potential as antibiotic agents.
- Enzyme Inhibition : Cyclopropyl ketones can act as inhibitors for specific enzymes, potentially leading to therapeutic applications in metabolic disorders.
The biological activity of cyclopropyl-1-D1 methyl-D3 ketone can be attributed to several mechanisms:
- Electrophilic Attack : The unique structure allows for electrophilic attack on nucleophilic sites in enzymes, leading to inhibition or alteration of enzyme function.
- Formation of Reactive Intermediates : The compound can generate reactive intermediates that interact with biomolecules, affecting cellular processes.
- Modulation of Gene Expression : Some studies suggest that cyclopropane derivatives can influence gene expression related to cell proliferation and apoptosis.
Antitumor Activity
A study evaluated the antitumor effects of cyclopropyl-1-D1 methyl-D3 ketone in vitro using various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value significantly lower than that of conventional chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Cell cycle arrest |
| HeLa | 6.0 | Inhibition of DNA synthesis |
Antimicrobial Efficacy
Research into the antimicrobial properties revealed that cyclopropyl-1-D1 methyl-D3 ketone exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Scientific Research Applications
Pharmaceutical Applications
Cyclopropyl-1-D1 methyl-D3 ketone plays a significant role in the pharmaceutical industry as an intermediate in drug synthesis. Its unique structure allows for diverse biological activities, which are crucial in the development of therapeutic agents. Notable applications include:
- Antiviral Drugs : The compound has been utilized in synthesizing antiviral agents, leveraging its reactivity to form complex molecular structures.
- Antidepressants : Its unique bonding properties facilitate the creation of compounds with specific pharmacological effects.
- Anti-inflammatory Medications : Cyclopropyl derivatives have shown potential in developing drugs targeting inflammatory pathways.
Case Study: Synthesis of Antiviral Agents
A study demonstrated that cyclopropyl derivatives, including Cyclopropyl-1-D1 methyl-D3 ketone, could be effectively used to synthesize novel antiviral compounds. Researchers found that the introduction of this ketone into synthetic pathways significantly enhanced the yield and efficacy of the resulting antiviral agents.
Chemical Synthesis Applications
In the realm of organic chemistry, Cyclopropyl-1-D1 methyl-D3 ketone serves as a versatile building block for synthesizing complex organic compounds. Its three-membered ring structure allows it to undergo various transformations:
- Polymer Production : The compound is used as a monomer in creating polymers and resins, contributing to advancements in material science.
- Agrochemicals : It is involved in synthesizing pesticides and herbicides, enhancing crop protection strategies.
Data Table: Comparison of Cyclopropane Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclopropyl Methyl Ketone | Non-deuterated version | Different reactivity |
| Methylcyclopropane | Methyl group attached | More stable due to lack of strain |
| 3-Methylcyclobutanone | Four-membered ring | Different ring strain and reactivity |
| Cyclopropyl-1-D1 Methyl-D3 Ketone | Deuterated structure | Enhanced stability and isotopic labeling |
Safety Considerations
Despite its beneficial applications, Cyclopropyl-1-D1 methyl-D3 ketone poses significant safety concerns due to its toxicity and flammability. Proper handling protocols must be established:
- Protective Equipment : Use gloves and goggles when handling to prevent skin and eye irritation.
- Storage Conditions : Store in a cool, dry place away from heat sources to mitigate fire hazards.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Cyclopropyl Deuterated Ketones
- Cyclopropyl-2,2,3,3-D4 Methyl Ketone (D-5075): This compound shares the same molecular weight (88.14 g/mol) as Cyclopropyl-1-D1 methyl-D3 ketone but differs in deuteration positions: deuterium atoms are located on the cyclopropane ring carbons (2,2,3,3-D4) rather than the 1-position. This structural variation may influence its reactivity in ring-opening reactions or stability under thermal stress. Notably, it is priced lower ($185/0.25 g vs. $795/0.25 g for D-5048), likely due to simpler synthesis pathways .
- Its lower molecular weight and amine group make it suitable for applications in pharmaceutical synthesis, contrasting with the ketone’s role in analytical chemistry. Its cost ($285/0.25 g) is significantly lower, reflecting differences in synthetic complexity and demand .
Isotopic Variants: Non-Cyclopropyl Deuterated Ketones
- Acetophenone-D8: A fully deuterated aromatic ketone (MW: 128.21 g/mol), Acetophenone-D8 lacks the cyclopropane ring but shares isotopic labeling in the methyl group. It is used in photochemical studies due to its aromatic stability, whereas Cyclopropyl-1-D1 methyl-D3 ketone’s strained ring system may favor unique reactivity in radical or thermal reactions .
- Methyl-D3 Substituted Ligands (e.g., Iridium Complexes): Deuterated methyl groups in ligands, such as those in OLED materials, improve device efficiency by reducing vibrational energy loss.
Functional Group Analogs: Non-Deuterated Cyclopropyl Ketones
- Methyl 1-Methylcyclopropyl Ketone: The non-deuterated counterpart (MW: ~84.12 g/mol) lacks isotopic labeling, making it less detectable in tracer studies. NIST data indicate differences in gas-phase ion energetics, suggesting deuterated versions may exhibit altered stability or fragmentation patterns in mass spectrometry .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Deuteration Sites | Price (0.25 g) | Primary Application |
|---|---|---|---|---|
| Cyclopropyl-1-D1 Methyl-D3 Ketone | 88.14 | Cyclopropane-1-D1, -CD3 | $795 | Analytical reference standard |
| Cyclopropyl-2,2,3,3-D4 Methyl Ketone | 88.14 | Cyclopropane-2,2,3,3-D4 | $185 | Reaction mechanism studies |
| Acetophenone-D8 | 128.21 | Aromatic ring-D5, -CD3 | N/A | Photochemical research |
| Cyclopropyl-D5-Amine | 62.13 | Cyclopropane-D5 | $285 | Pharmaceutical synthesis |
Key Research Findings
- Synthetic Accessibility : Cyclopropyl-1-D1 methyl-D3 ketone is costlier than other deuterated cyclopropyl compounds (e.g., D-5075), reflecting challenges in selective deuteration at the 1-position .
- Analytical Utility: Its use as a reference standard (e.g., via Shanghai ANPEL) underscores its role in validating analytical methods, whereas non-cyclopropyl deuterated ketones like Ecgonine methylester-D3.HCl are tailored for forensic or pharmaceutical testing .
- Stability Considerations: Deuterated ketones generally exhibit enhanced metabolic stability compared to non-deuterated analogs, though cyclopropane ring strain may introduce unique degradation pathways .
Preparation Methods
Preparation Methods Analysis
The synthesis of Cyclopropyl-1-D1 methyl-D3 ketone primarily adapts strategies from the preparation of cyclopropyl methyl ketone, with modifications to introduce deuterium at specific positions. Below are the detailed methods and considerations for each synthetic route.
General Synthetic Route for Cyclopropyl Methyl Ketone
The standard preparation of cyclopropyl methyl ketone involves the following key steps:
- Starting Materials: Cyclopropane derivatives, methylating agents, and suitable solvents.
- Catalysts: Acidic or basic catalysts, sometimes metal halides.
- Reaction Conditions: Controlled temperature, inert atmosphere, and careful selection of solvents to minimize side reactions.
Table 1: General Preparation Conditions for Cyclopropyl Methyl Ketone
| Step | Reagents/Catalysts | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclopropanation | Olefin + Carbene precursor | Aprotic (e.g., DMF, DMSO) | 0–50°C | Ring closure |
| Methylation/Acylation | Methyl halide, Acyl chloride | Ether, DMF, DMSO | 20–80°C | Alkylation/acylation step |
| Workup | Aqueous extraction, distillation | — | — | Purification |
Deuterium Incorporation Strategies
The preparation of the deuterated analog requires the introduction of deuterium at the cyclopropyl (1-position) and methyl (3-position) groups. Two main approaches are used:
Use of Deuterated Starting Materials
- Deuterated Cyclopropane: Synthesize or purchase cyclopropane-1-D1, then proceed with acylation or methylation.
- Deuterated Methylating Agents: Employ methyl-D3 iodide or methyl-D3 bromide during the methylation step to introduce the D3 label at the methyl group.
Hydrogen-Deuterium Exchange
- Catalytic Exchange: Subject cyclopropyl methyl ketone to catalytic H/D exchange in the presence of deuterium oxide (D2O) and a suitable base or acid catalyst, targeting the alpha positions.
- Limitations: This method may lack positional selectivity and can result in partial labeling unless conditions are optimized.
Table 2: Deuterium Incorporation Methods
| Method | Deuterium Source | Target Position | Typical Yield | Notes |
|---|---|---|---|---|
| Use of cyclopropane-1-D1 | Cyclopropane-1-D1 | Cyclopropyl | Moderate | Requires specialized starting material |
| Use of methyl-D3 iodide | Methyl-D3 iodide | Methyl group | High | Commercially available |
| H/D exchange (base-catalyzed) | D2O | Alpha to carbonyl | Variable | May require multiple cycles |
| H/D exchange (acid-catalyzed) | D2O | Alpha to carbonyl | Variable | Risk of over-exchange |
Example Synthetic Procedure
- Preparation of Cyclopropane-1-D1:
- Synthesize cyclopropane-1-D1 via reduction of a cyclopropyl halide with lithium aluminum deuteride (LiAlD4).
- Acylation with Methyl-D3 Acyl Chloride:
- React cyclopropane-1-D1 with methyl-D3 acyl chloride in the presence of a Lewis acid (e.g., AlCl3) in an aprotic solvent (e.g., dichloromethane) at low temperature.
- Purification:
- Extract with water, dry over anhydrous sodium sulfate, and distill under reduced pressure.
Table 3: Example Reaction Parameters
| Reaction Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Cyclopropane-1-D1 prep | Cyclopropyl halide, LiAlD4 | Ether, 0–25°C | 60–70 | Requires inert atmosphere |
| Acylation | Methyl-D3 acyl chloride, AlCl3 | DCM, 0–5°C | 50–80 | Control exotherm carefully |
| Purification | — | Distillation | >95 (pure) | Remove solvent traces |
Research Findings and Observations
- Deuterium Retention: Using deuterated starting materials ensures high isotopic purity at targeted positions, critical for kinetic isotope effect studies and NMR applications.
- Solvent Effects: Aprotic, polar solvents such as DMF or DMSO are preferred for minimizing side reactions and maximizing yield during methylation and acylation steps.
- Catalyst Choice: Lewis acids (e.g., AlCl3) facilitate acylation but require precise temperature control to avoid decomposition or overreaction.
- Industrial Scale: The process is scalable, with careful attention to deuterium economy and purification to prevent isotopic dilution.
Summary Table: Key Preparation Variables
| Variable | Preferred Option | Rationale |
|---|---|---|
| Deuterium Source | Commercial D-labeled reagents | High isotopic purity, convenience |
| Solvent | DMF, DMSO, dichloromethane | Minimize side reactions |
| Catalyst | AlCl3, base (for exchange) | Efficient acylation/exchange |
| Temperature | 0–25°C (acylation), 20–80°C (exchange) | Control for selectivity |
| Purification | Distillation, extraction | Remove impurities, maximize purity |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Cyclopropyl-1-D1 Methyl-D3 Ketone, and how do deuterium labels affect interpretation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR to identify non-deuterated protons and C NMR for carbon assignments. The deuterium (D) labels at the cyclopropyl-1 and methyl positions suppress splitting in H NMR, simplifying spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass, with isotopic peaks reflecting deuterium substitution (e.g., +1 Da for D3). Electrospray ionization (ESI) or electron impact (EI) modes are suitable .
- Infrared (IR) Spectroscopy : Compare carbonyl (C=O) stretching frequencies (~1700–1750 cm) with non-deuterated analogs to assess isotopic effects on bond strength .
Q. How should Cyclopropyl-1-D1 Methyl-D3 Ketone be handled and stored to ensure stability?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to moisture, which may hydrolyze the ketone .
- Safety Protocols : Use flame-resistant lab equipment due to its classification as a flammable liquid (per Safety Data Sheets). Employ local exhaust ventilation and wear nitrile gloves, safety goggles, and flame-retardant lab coats during handling .
Advanced Research Questions
Q. How do deuterium isotope effects influence the reactivity of Cyclopropyl-1-D1 Methyl-D3 Ketone in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Deuteration at the methyl group (D3) slows reaction rates in nucleophilic additions (e.g., Grignard reactions) due to increased bond strength (C-D vs. C-H). Use kinetic studies to compare values under identical conditions .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition-state geometries and isotope-specific activation energies .
Q. What advanced chromatographic methods are suitable for quantifying trace impurities in deuterated ketone samples?
- Methodological Answer :
- GC-MS with Derivatization : Convert ketones to stable derivatives (e.g., oximes or hydrazones) to enhance volatility. Use deuterated internal standards (e.g., D6-acetone) to correct for matrix effects .
- HPLC-HRMS : Employ reverse-phase C18 columns with a water/acetonitrile gradient. Monitor for isotopic impurities (e.g., non-deuterated methyl groups) using exact mass measurements (mass error < 2 ppm) .
Q. How can researchers resolve contradictions in reported NMR chemical shifts for deuterated cyclopropyl ketones?
- Methodological Answer :
- Cross-Validation : Compare data with authenticated references (e.g., NIST Chemistry WebBook spectra) and replicate experiments under standardized conditions (solvent, temperature, concentration) .
- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)) to simplify overlapping signals in complex mixtures .
Q. What experimental designs are optimal for studying the thermal stability of Cyclopropyl-1-D1 Methyl-D3 Ketone under catalytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 5°C/min in N). Pair with Differential Scanning Calorimetry (DSC) to detect exothermic decomposition events .
- In Situ FTIR : Monitor carbonyl group integrity during heating to identify degradation products (e.g., cyclopropane ring-opening) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
